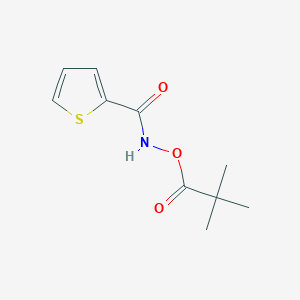
4-Cyclopentyl-3-trifluoromethyl-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopentyl-3-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C13H13F3O2. It is a derivative of benzoic acid, characterized by the presence of a cyclopentyl group and a trifluoromethyl group attached to the benzene ring. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopentyl-3-(trifluoromethyl)benzoic acid typically involves the following steps:
Friedel-Crafts Acylation:
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Oxidation: The final step involves the oxidation of the intermediate compound to form the carboxylic acid group, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods: Industrial production of 4-cyclopentyl-3-(trifluoromethyl)benzoic acid may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as flow chemistry and catalytic processes may be employed to enhance production .
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation to form various derivatives, such as esters and amides.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products:
Esters: Formed by esterification reactions with alcohols.
Amides: Formed by reaction with amines.
Alcohols and Aldehydes: Formed by reduction of the carboxylic acid group.
Aplicaciones Científicas De Investigación
4-Cyclopentyl-3-(trifluoromethyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-cyclopentyl-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparación Con Compuestos Similares
4-(Trifluoromethyl)benzoic acid: Similar structure but lacks the cyclopentyl group.
3-(Trifluoromethyl)benzoic acid: Similar structure but with the trifluoromethyl group in a different position.
4-Cyclopentylbenzoic acid: Similar structure but lacks the trifluoromethyl group.
Uniqueness: 4-Cyclopentyl-3-(trifluoromethyl)benzoic acid is unique due to the combined presence of both the cyclopentyl and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and stability, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C13H13F3O2 |
|---|---|
Peso molecular |
258.24 g/mol |
Nombre IUPAC |
4-cyclopentyl-3-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C13H13F3O2/c14-13(15,16)11-7-9(12(17)18)5-6-10(11)8-3-1-2-4-8/h5-8H,1-4H2,(H,17,18) |
Clave InChI |
YIXUTIVJXCNQMQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C2=C(C=C(C=C2)C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromo-6-hydroxy-5,6-dimethyl-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione](/img/structure/B13988599.png)

![3-[(3-Anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)amino]-3-oxopropanoic acid](/img/structure/B13988616.png)


![N-(4-(benzyloxy)benzyl)benzo[d]thiazole-6-carboxamide](/img/structure/B13988638.png)

![[4-Fluoro-2-(oxan-2-yloxymethyl)phenyl]boronic acid](/img/structure/B13988653.png)
![5-Bromo-6-hydroxy-5,6-dimethyl-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione](/img/structure/B13988655.png)
![tert-Butyl 1-amino-3-oxo-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B13988662.png)


